

6-Methyl-1,3-benzoxazol-2-amine ^1H NMR spectral data

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Compound of Interest

Compound Name: 6-Methyl-1,3-benzoxazol-2-amine

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An In-depth Technical Guide to the ^1H NMR Spectral Data of **6-Methyl-1,3-benzoxazol-2-amine**

Introduction

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement for advancing research. **6-Methyl-1,3-benzoxazol-2-amine** is a scaffold of significant interest due to the prevalence of the benzoxazole core in a wide array of biologically active molecules.[\[1\]](#)[\[2\]](#) Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (^1H) NMR, stands as the most powerful and definitive technique for confirming the molecular structure and purity of such compounds in solution.

This technical guide provides an in-depth analysis of the ^1H NMR spectral data for **6-Methyl-1,3-benzoxazol-2-amine**. Moving beyond a simple data report, this document explains the causal factors behind the observed spectral features—chemical shifts, spin-spin coupling, and integration—grounded in the principles of molecular structure and electron density. We will present a detailed spectral assignment, a validated experimental protocol for data acquisition, and a comprehensive interpretation to serve as a reliable reference for scientists working with this and related molecular architectures.

Molecular Structure and Proton Environments

To interpret the ^1H NMR spectrum, one must first understand the distinct chemical environments of the protons within the **6-Methyl-1,3-benzoxazol-2-amine** molecule. The structure contains five unique proton environments, which are labeled in the diagram below for clarity.

Figure 1: Labeled proton environments of the target molecule.

The key proton groups are:

- Amine Protons (NH_2): Attached to the C2 carbon.
- Aromatic Protons (H4, H5, H7): Located on the benzene ring. Their chemical shifts are influenced by their position relative to the fused oxazole ring and the methyl group.
- Methyl Protons (CH_3): Attached to the C6 position of the benzene ring.

^1H NMR Spectral Data Summary

The following data were obtained on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent.^[3] DMSO-d₆ is a common choice for benzoxazoles due to its excellent solubilizing properties and its ability to slow the exchange rate of labile protons (like NH_2), often allowing them to be observed as distinct signals.

| Proton Label | Integration | Multiplicity | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
|---------------|-------------|--------------|---------------------------------|--------------------------|
| CH_3 | 3H | Singlet (s) | 2.32 | - |
| H4 | 1H | Doublet (d) | 6.90 | 7.6 |
| H5 | 1H | Doublet (d) | 7.06 | 7.9 |
| H7 | 1H | Singlet (s) | 7.14 | - |
| NH_2 | 2H | Singlet (s) | 7.29 | - |

Expert Interpretation of the Spectrum

A rigorous analysis of the ^1H NMR spectrum involves correlating each signal with its corresponding protons in the molecule. This is achieved by examining the four key parameters: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.

Causality Behind Chemical Shifts

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.

- Aromatic Protons (δ 6.90 - 7.14 ppm): This region is characteristic of protons on a benzofused heterocyclic system.^[4]
 - H4 (δ 6.90): This proton is positioned ortho to the ring oxygen atom. The oxygen's lone pairs contribute to the aromatic system, exerting a shielding effect that likely shifts H4 to the most upfield position among the aromatic protons.
 - H5 (δ 7.06): Situated between H4 and the electron-donating methyl group at C6, its chemical shift is intermediate.
 - H7 (δ 7.14): This proton is adjacent to the pyrrole-like nitrogen (N3) of the oxazole ring, which is relatively electron-withdrawing. This deshielding effect places its resonance at the furthest downfield position in the aromatic region.
- Methyl Protons (δ 2.32 ppm): This value is typical for a methyl group attached directly to an aromatic ring.^[5] The aromatic ring current slightly deshields these protons compared to an aliphatic methyl group.
- Amine Protons (δ 7.29 ppm): The chemical shift of NH_2 protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d_6 , a polar aprotic solvent that acts as a hydrogen bond acceptor, amine protons are often observed as a distinct, somewhat broad singlet in this downfield region.^[5]

Analysis of Multiplicity and Coupling Constants

Spin-spin coupling provides direct evidence of connectivity between adjacent, non-equivalent protons. The splitting pattern (multiplicity) of a signal indicates the number of neighboring

protons.

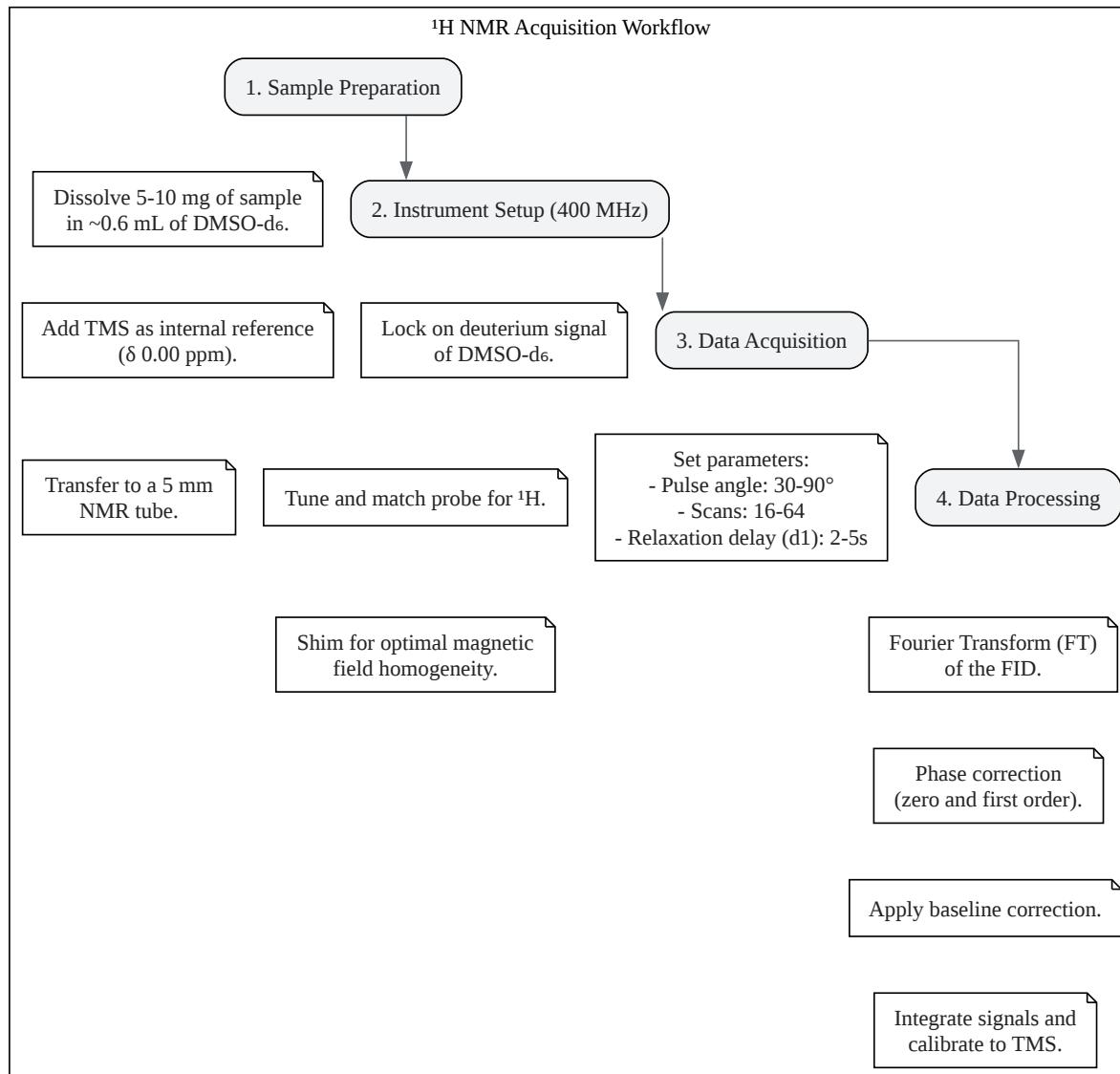
- H4 and H5 (Doublets, $J \approx 7.6\text{-}7.9$ Hz): H4 and H5 are on adjacent carbons (ortho relationship). They split each other's signals into doublets. The magnitude of the coupling constant, J , is approximately 7.6-7.9 Hz, which is a characteristic value for ortho-coupling on a benzene ring, confirming their adjacency.^[6]
- H7 (Singlet): The proton at the C7 position has no ortho or para coupling partners. It is meta to H5. Meta coupling (4J) is typically very small (2-3 Hz) and is often not resolved on a 400 MHz instrument, resulting in the signal appearing as a sharp singlet.^[7]
- CH_3 and NH_2 (Singlets): The three protons of the methyl group are equivalent and have no adjacent protons to couple with, hence they appear as a singlet. Similarly, the two amine protons, while adjacent to the nitrogen atom, do not typically show coupling to other protons across the heteroatom and appear as a singlet. Their signal may be broadened by quadrupolar effects from the ^{14}N nucleus and chemical exchange.

Validation Through Integration

The area under each NMR signal is proportional to the number of protons it represents. The observed integration values of 3H (CH_3), 1H (H4), 1H (H5), 1H (H7), and 2H (NH_2) perfectly match the number of protons in each unique environment, providing definitive quantitative validation of the molecular structure.

Standard Experimental Protocol for Data Acquisition

Reproducible and high-quality data is paramount. The following protocol outlines the standard procedure for acquiring the ^1H NMR spectrum of **6-Methyl-1,3-benzoxazol-2-amine**.



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Figure 2: Standard workflow for acquiring ¹H NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **6-Methyl-1,3-benzoxazol-2-amine**.
 - Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
 - Add a small amount of tetramethylsilane (TMS) to serve as the internal chemical shift reference (δ = 0.00 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumental Setup:
 - The experiment should be performed on a spectrometer with a proton frequency of 400 MHz or higher for optimal resolution.[8]
 - Insert the sample into the spectrometer and lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.
 - Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.
 - Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
- Data Acquisition:
 - Utilize a standard single-pulse acquisition sequence.
 - Set a spectral width sufficient to cover all expected proton signals (e.g., 0-12 ppm).
 - Employ a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
 - Set a relaxation delay (d1) of at least 2-5 seconds to allow for full magnetization recovery between pulses, ensuring accurate signal integration.
- Data Processing:

- Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.
- Carefully perform zero-order and first-order phase correction to ensure all peaks are in pure absorption mode.
- Apply a baseline correction algorithm to produce a flat baseline.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the area of each distinct signal to determine the relative number of protons.

Conclusion

The ^1H NMR spectrum of **6-Methyl-1,3-benzoxazol-2-amine** provides a wealth of structural information that, when properly interpreted, allows for its unambiguous identification. The characteristic chemical shifts, ortho-coupling constants, and singlet nature of the uncoupled protons, combined with the precise integration values, collectively form a unique spectral fingerprint. This guide has provided not only the reference data but also the underlying scientific reasoning for each spectral feature, equipping researchers with the expertise to confidently analyze this molecule and its derivatives. Adherence to the described experimental protocol will ensure the acquisition of high-quality, reliable data crucial for any research or development endeavor.

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